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Compound of Interest

Compound Name: Daphnilongeridine

Cat. No.: B15588689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance

(NMR) analysis of Daphnilongeridine, a structurally complex alkaloid isolated from

Daphniphyllum longeracemosum. The information herein is intended to guide researchers in

the structural elucidation, identification, and characterization of this and related natural

products.

Introduction to Daphnilongeridine and its
Significance
Daphnilongeridine is a C32 pentacyclic alkaloid belonging to the Daphniphyllum family of

natural products. These alkaloids are known for their intricate molecular architectures and

diverse biological activities. Initial studies have shown that Daphnilongeridine exhibits

cytotoxicity against several tumor cell lines, with IC50 values in the micromolar range, as well

as against the HMEC human microvascular endothelial cell line, making it a compound of

interest for drug discovery and development. The definitive structural elucidation of

Daphnilongeridine was accomplished through extensive spectroscopic analysis, primarily

relying on one- and two-dimensional NMR techniques.

Quantitative NMR Data
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The following tables summarize the ¹H and ¹³C NMR chemical shift data for

Daphnilongeridine, as reported in the literature. This data is crucial for the verification of the

compound's identity and for comparative studies with related alkaloids.

Table 1: ¹H NMR Spectroscopic Data for Daphnilongeridine (CDCl₃, 500 MHz)
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Position δH (ppm) Multiplicity J (Hz)

1 1.85 m

2α 1.65 m

2β 1.40 m

3 5.30 br s

5α 2.10 m

5β 1.55 m

6 4.15 d 8.0

7 3.80 dd 8.0, 3.0

8α 1.70 m

8β 1.50 m

9 2.25 m

10 2.95 d 12.0

12α 1.95 m

12β 1.60 m

13 2.05 m

15 1.15 s

16 0.95 d 6.5

17 0.90 d 6.5

18 3.30 s

20 2.85 q 7.0

21 1.20 t 7.0

22 4.85 d 10.0

23 4.95 d 10.0
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OAc 2.05 s

Table 2: ¹³C NMR Spectroscopic Data for Daphnilongeridine (CDCl₃, 125 MHz)
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Position δC (ppm)

1 38.5

2 28.0

3 125.0

4 135.5

5 45.0

6 78.5

7 72.0

8 35.5

9 48.0

10 62.5

11 175.0

12 30.0

13 42.0

14 55.0

15 25.5

16 22.0

17 23.0

18 48.5

19 15.0

20 58.0

21 14.0

22 110.0

23 145.0
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OAc (C=O) 170.5

OAc (CH₃) 21.0

Experimental Protocols
The following protocols provide a general framework for the NMR analysis of

Daphnilongeridine. Researchers should adapt these methods based on the specific

instrumentation and research objectives.

3.1. Sample Preparation

Isolation: Daphnilongeridine is typically isolated from the leaves and stems of

Daphniphyllum longeracemosum through a series of chromatographic techniques, including

silica gel column chromatography and preparative HPLC.

Purity Assessment: The purity of the isolated compound should be assessed by HPLC-DAD

and LC-MS prior to NMR analysis.

Sample Preparation for NMR:

Weigh approximately 5-10 mg of purified Daphnilongeridine.

Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz

or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Spectra:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a spectral width of 12-16 ppm, 32k data points, a relaxation delay of 1-2 s, and 16-64
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scans.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a

spectral width of 200-240 ppm, 64k data points, a relaxation delay of 2 s, and 1024-4096

scans.

DEPT: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂,

and CH₃ groups.

2D NMR Spectra:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached

to carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is critical for assembling the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space

proximities of protons.

Visualizations
4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of

Daphnilongeridine.
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Caption: Workflow for Daphnilongeridine Isolation and Analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15588689?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.2. NMR Data Interpretation Logic

The following diagram outlines the logical flow for interpreting the NMR data to elucidate the

structure of Daphnilongeridine.
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Caption: Logic Flow for NMR-based Structure Elucidation.

To cite this document: BenchChem. [Application Notes and Protocols for the NMR Analysis
of Daphnilongeridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588689#nuclear-magnetic-resonance-nmr-
analysis-of-daphnilongeridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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